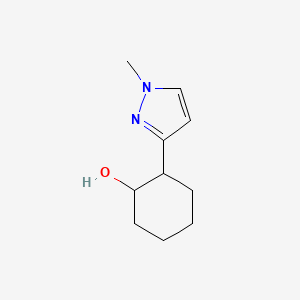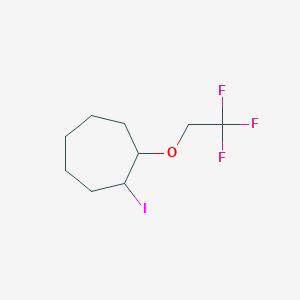
1-Iodo-2-(2,2,2-trifluoroethoxy)cycloheptane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Iodo-2-(2,2,2-trifluoroethoxy)cycloheptane is an organic compound with the molecular formula C9H14F3IO. It is characterized by the presence of an iodine atom and a trifluoroethoxy group attached to a cycloheptane ring. This compound is of interest in various fields of scientific research due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Iodo-2-(2,2,2-trifluoroethoxy)cycloheptane can be synthesized through a multi-step process involving the introduction of the iodine and trifluoroethoxy groups to the cycloheptane ring. One common method involves the reaction of cycloheptanol with trifluoroethanol in the presence of a strong acid to form 2-(2,2,2-trifluoroethoxy)cycloheptanol. This intermediate is then treated with iodine and a suitable oxidizing agent to yield the final product .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .
Análisis De Reacciones Químicas
Types of Reactions: 1-Iodo-2-(2,2,2-trifluoroethoxy)cycloheptane undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as hydroxide, amine, or thiol groups.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: Reduction of the iodine atom can lead to the formation of cycloheptane derivatives.
Common Reagents and Conditions:
Substitution: Sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products:
Substitution: 2-(2,2,2-trifluoroethoxy)cycloheptanol, 2-(2,2,2-trifluoroethoxy)cycloheptanamine.
Oxidation: 2-(2,2,2-trifluoroethoxy)cycloheptanone, 2-(2,2,2-trifluoroethoxy)cycloheptanoic acid.
Reduction: Cycloheptane derivatives.
Aplicaciones Científicas De Investigación
1-Iodo-2-(2,2,2-trifluoroethoxy)cycloheptane has several applications in scientific research:
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a radiolabeling agent for imaging studies.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 1-Iodo-2-(2,2,2-trifluoroethoxy)cycloheptane exerts its effects involves its interaction with specific molecular targets. The trifluoroethoxy group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. The iodine atom can participate in halogen bonding, influencing the compound’s binding affinity to target proteins and enzymes. These interactions can modulate various biochemical pathways, leading to the observed effects .
Comparación Con Compuestos Similares
1-Iodo-2-(2,2,2-trifluoroethoxy)cyclooctane: Similar structure but with an eight-membered ring.
1,1,1-Trifluoro-2-iodoethane: Contains a trifluoroethoxy group but lacks the cycloheptane ring.
Uniqueness: 1-Iodo-2-(2,2,2-trifluoroethoxy)cycloheptane is unique due to its combination of a cycloheptane ring with both iodine and trifluoroethoxy substituents. This unique structure imparts distinct chemical reactivity and biological activity compared to its analogs .
Propiedades
Fórmula molecular |
C9H14F3IO |
|---|---|
Peso molecular |
322.11 g/mol |
Nombre IUPAC |
1-iodo-2-(2,2,2-trifluoroethoxy)cycloheptane |
InChI |
InChI=1S/C9H14F3IO/c10-9(11,12)6-14-8-5-3-1-2-4-7(8)13/h7-8H,1-6H2 |
Clave InChI |
CJDMWKMZXSPCKN-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(C(CC1)I)OCC(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![tert-ButylN-[2-(naphthalen-1-ylmethyl)-3-oxopropyl]carbamate](/img/structure/B13316227.png)
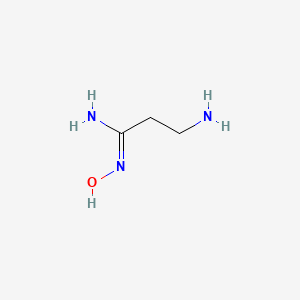
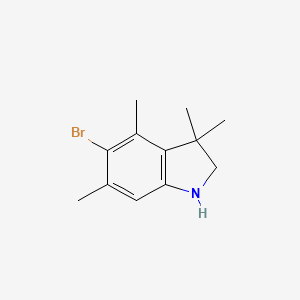
![3-{4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}propan-1-amine](/img/structure/B13316244.png)
![2-Bromo-6-{[(3-hydroxypropyl)amino]methyl}phenol](/img/structure/B13316251.png)
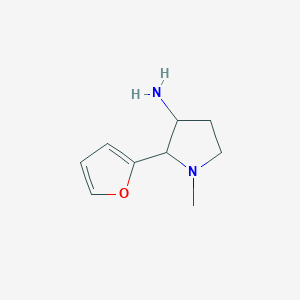
![1-[(5-mercapto-4-pyridin-2-yl-4H-1,2,4-triazol-3-yl)methyl]pyrrolidin-2-one](/img/structure/B13316269.png)
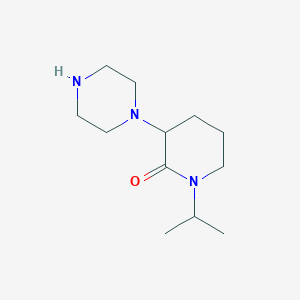
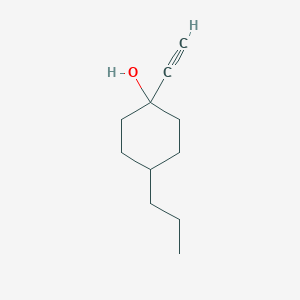
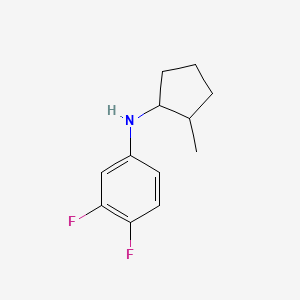
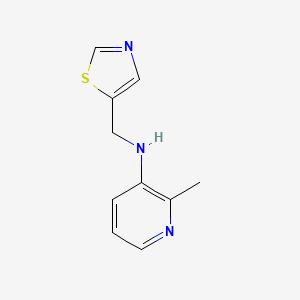
![7-Cyclopropyl-2-methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B13316296.png)
